MSI-195 Enteric-Coated Formulation Achieves 2.8-Fold Higher Bioavailability Versus SAM-e Complete™ Commercial Comparator
In a Phase 1 randomized crossover clinical trial (NCT04623034), the MSI-195 enteric-coated tablet formulation of S-adenosylmethionine demonstrated approximately 2.8-fold higher relative bioavailability compared with the commercial nutritional supplement SAM-e Complete™. The area under the plasma concentration-time curve from time zero to 24 hours (AUCT) was 9,434.5 ng·hr/mL for an 800 mg dose of MSI-195 versus 6,643.8 ng·hr/mL for a 1600 mg dose of SAM-e Complete™, yielding per-mg exposure values of 11.80 ng·hr/mL and 4.15 ng·hr/mL respectively [1].
| Evidence Dimension | Oral bioavailability (AUC-based exposure) |
|---|---|
| Target Compound Data | AUCT = 9,434.5 ng·hr/mL at 800 mg dose; 11.80 ng·hr/mL per mg |
| Comparator Or Baseline | SAM-e Complete™ commercial product: AUCT = 6,643.8 ng·hr/mL at 1600 mg dose; 4.15 ng·hr/mL per mg |
| Quantified Difference | 2.8-fold higher relative bioavailability (AUCT ratio: 2.84-fold; AUC∞ ratio: 2.80-fold) |
| Conditions | Phase 1 clinical trial in healthy human volunteers (n=26), fasted conditions, crossover design, plasma SAMe quantified by validated HPLC-MS/MS |
Why This Matters
Formulation choice can produce nearly a 3-fold difference in systemic exposure, rendering dose-equivalent comparisons between products invalid and impacting both research reproducibility and therapeutic efficacy.
- [1] Cameron BR, Ferreira L, MacDonald ID. Pharmacokinetic study of a novel oral formulation of S-adenosylmethionine (MSI-195) in healthy subjects: dose escalation, food effect and comparison to a commercial nutritional supplement product. BMC Pharmacol Toxicol. 2020;21(1):88. View Source
